molecular formula C12H16ClNO4 B3023135 Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate CAS No. 214470-59-4

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

Cat. No.: B3023135
CAS No.: 214470-59-4
M. Wt: 273.71 g/mol
InChI Key: MWAMTEYWDWYKQO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (CAS 214470-59-4) is a high-value chemical intermediate with significant applications in pharmaceutical research, particularly in the synthesis of novel therapeutic agents . Its primary research value lies in its role as a key precursor in the multi-step synthesis of Bosutinib (SKI-606), a second-generation dual inhibitor of the Bcr-Abl and Src tyrosine kinases used in the treatment of chronic myelogenous leukemia (CML) . The synthetic route to Bosutinib involves the esterification and alkylation of starting materials, followed by nitration and reduction to yield this compound, which is then cyclized and further functionalized . The crystalline structure of this benzoate derivative has been characterized, revealing two independent molecules in the asymmetric unit stabilized by intra- and intermolecular N—H⋯O hydrogen bonds that form chains along the crystal lattice . Beyond its documented use in kinase inhibitor development, this compound, with its aromatic amine and chloroalkoxy side chain, is a versatile building block for constructing more complex quinazoline derivatives and other heterocyclic scaffolds of research interest . Researchers are also exploring its potential in other biological domains, including studies of its antimicrobial properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human consumption.

Properties

IUPAC Name

methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-16-10-6-8(12(15)17-2)9(14)7-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAMTEYWDWYKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane to form an intermediate. This intermediate is then subjected to nitration, reduction, and subsequent amination reactions to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include ethanol and acetic acid, and the reactions are typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder in acetic acid or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group in intermediates results in the formation of the amino group .

Scientific Research Applications

Chemistry

In organic chemistry, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

Research into this compound has revealed potential biological activities:

  • Antimicrobial Properties : Derivatives of this compound are being studied for their effectiveness against various microbial strains. Initial findings suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : The compound is also being investigated for its anticancer properties. Studies indicate that it may affect specific cellular pathways involved in cancer progression, potentially serving as a therapeutic agent .

Medicine

This compound is explored in pharmaceutical research as a potential drug candidate. It has been identified as a photoaffinity probe for labeling epidermal growth factor receptors (EGFR), which play a critical role in cell signaling and cancer development . Ongoing studies focus on its potential to target specific enzymes or receptors involved in disease mechanisms.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. Mechanistic studies suggested that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of derivatives of this compound against resistant bacterial strains. The study found that certain derivatives exhibited significant antibacterial activity, highlighting their potential as new therapeutic agents against infections caused by multidrug-resistant bacteria .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features:

The compound crystallizes in the triclinic system (space group P1) with two independent molecules in the asymmetric unit. Intramolecular N–H⋯O hydrogen bonds form planar six-membered rings, while intermolecular hydrogen bonds stabilize chains along the a-axis . Its melting point is 377 K , and its density is 1.2±0.1 g/cm³ .

This compound is a critical intermediate in synthesizing tyrosine kinase inhibitors, such as Dasatinib and Bosutinib , highlighting its pharmaceutical relevance .

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate with analogs differing in substituents or functional groups:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-NH₂, 4-O-(CH₂)₃Cl, 5-OCH₃ 273.71 Dasatinib/Bosutinib intermediate; intramolecular H-bonding
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate 2-NO₂, 4-O-(CH₂)₃Cl, 5-OCH₃ 288.71 (estimated) Precursor to amino derivative; 94–97% purity via nitration
Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate 2-NH₂, 4-O-Bn, 5-OCH₃ 287.31 Vandetanib intermediate; higher solubility due to benzyl group
(E)-Methyl 4-(3-chloropropoxy)-2-((2-cyanovinyl)amino)-5-methoxybenzoate 2-(cyanovinyl)-NH, 4-O-(CH₂)₃Cl 308.77 Bosutinib intermediate; extended conjugation improves reactivity

Hydrogen Bonding and Crystallography

The 2-amino group in the title compound enables intramolecular N–H⋯O hydrogen bonds, forming planar six-membered rings with dihedral angles <1.5° relative to the aromatic ring . In contrast, nitro or benzyloxy analogs lack such interactions, leading to different crystal packing and stability profiles. For example:

  • The benzyloxy derivative (CAS: 61032-42-6) has higher solubility in organic solvents due to the hydrophobic benzyl group but lower thermal stability .

Research Findings and Trends

  • Synthetic Efficiency: The nitro-to-amino reduction step remains a bottleneck (51.1% yield), prompting exploration of alternative catalysts (e.g., Pd/C) .
  • Crystallographic Insights: Hydrogen bonding in the title compound improves thermal stability, making it preferable over non-H-bonding analogs in solid-state formulations .
  • Biological Activity : The 3-chloropropoxy chain enhances membrane permeability compared to shorter alkoxy groups, as evidenced in kinase inhibitor SAR studies .

Biological Activity

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H16ClN2O4
  • Molecular Weight : 288.72 g/mol

The structural formula indicates the presence of a methoxy group, an amino group, and a chloropropoxy substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of cancer research. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including tyrosine kinases. This inhibition can disrupt signaling pathways essential for cancer cell proliferation and survival .
  • Receptor Interaction : It has been shown to interact with epidermal growth factor receptor (EGFR) tyrosine kinases, which play a pivotal role in tumor growth and metastasis .

Biological Activity Profiles

The following table summarizes the biological activities associated with this compound:

Activity TypeTargetEffectReference
AnticancerVarious cancer cell linesInhibition of cell growth
Enzyme InhibitionTyrosine kinases (e.g., JAK2)Modulation of signaling pathways
AntimicrobialVarious microbial strainsPotential antimicrobial effects

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that this compound significantly inhibited the proliferation of A549 human lung adenocarcinoma cells. The compound induced apoptosis through its interaction with specific protein kinases involved in cancer progression .
    • IC50 values indicated strong potency against several neoplastic cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
  • Enzyme Inhibition Studies :
    • Research highlighted the compound's ability to inhibit JAK2 activity, leading to alterations in gene expression that favor apoptosis in cancer cells. This mechanism is crucial for developing targeted therapies against cancers characterized by aberrant JAK2 signaling .
  • Antimicrobial Activity :
    • Preliminary investigations into the antimicrobial properties revealed that the compound exhibited activity against various microbial strains, indicating its potential utility in treating infections alongside its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.